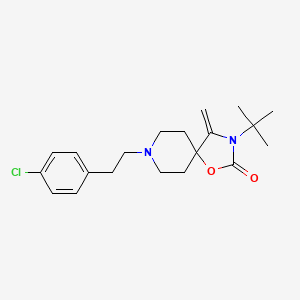

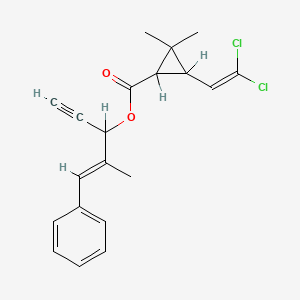

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and an ester linkage.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung des Cyclopropancarbonsäurederivats. Die wichtigsten Schritte umfassen:

Bildung von Cyclopropancarbonsäure: Dies kann durch die Reaktion eines geeigneten Cyclopropanvorläufers mit einem Carboxylierungsmittel erreicht werden.

Einführung der Dichlorethenylgruppe: Dieser Schritt beinhaltet die Addition einer Dichlorethenylgruppe an das Cyclopropancarbonsäurederivat unter kontrollierten Bedingungen.

Veresterung: Der letzte Schritt ist die Veresterung des Zwischenprodukts mit 1-Ethinyl-2-methyl-3-phenyl-2-propenol.

Industrielle Produktionsverfahren: In einer industriellen Umgebung kann die Produktion dieser Verbindung die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:

Katalysatoren: Einsatz spezifischer Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten.

Temperatur- und Druckregelung: Aufrechterhaltung optimaler Temperatur- und Druckbedingungen, um die gewünschten Reaktionen zu begünstigen.

Reinigung: Einsatz von Techniken wie Destillation, Kristallisation und Chromatographie zur Reinigung des Endprodukts.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen mit verschiedenen funktionellen Gruppen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte:

Oxidationsprodukte: Carbonsäuren, Ketone.

Reduktionsprodukte: Alkohole, Alkane.

Substitutionsprodukte: Halogenierte Derivate, substituierte Ester.

Chemie:

Synthese komplexer Moleküle: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Katalyse: Wirkt als Katalysator oder Katalysatorvorläufer in verschiedenen chemischen Reaktionen.

Biologie:

Biochemische Studien: Wird in Studien verwendet, um biochemische Wege und Mechanismen zu verstehen.

Arzneimittelentwicklung: Auf potenzielle therapeutische Anwendungen untersucht.

Medizin:

Pharmazeutika: Für seinen potenziellen Einsatz bei der Entwicklung neuer Medikamente erforscht.

Industrie:

Materialwissenschaften: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet.

Landwirtschaft: Auf seinen potenziellen Einsatz in Agrochemikalien untersucht.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen und Wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biochemischen Wirkungen führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Kontext variieren.

Ähnliche Verbindungen:

Cyclopropancarbonsäurederivate: Verbindungen mit ähnlichen Cyclopropanstrukturen.

Dichlorethenylester: Verbindungen mit ähnlichen Dichlorethenylgruppen.

Phenylpropenylester: Verbindungen mit ähnlichen Phenylpropenylesterbindungen.

Einzigartigkeit:

Strukturelle Komplexität: Die einzigartige Kombination aus Cyclopropan-, Dichlorethenyl- und Estergruppen unterscheidet diese Verbindung von anderen.

Vielseitigkeit: Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre große Bandbreite an Anwendungen machen sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.

Dichloroethenyl esters: Compounds with similar dichloroethenyl groups.

Phenylpropenyl esters: Compounds with similar phenylpropenyl ester linkages.

Uniqueness:

Structural Complexity: The unique combination of cyclopropane, dichloroethenyl, and ester groups sets this compound apart from others.

Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer |

54407-44-2 |

|---|---|

Molekularformel |

C20H20Cl2O2 |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

[(E)-2-methyl-1-phenylpent-1-en-4-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H20Cl2O2/c1-5-16(13(2)11-14-9-7-6-8-10-14)24-19(23)18-15(12-17(21)22)20(18,3)4/h1,6-12,15-16,18H,2-4H3/b13-11+ |

InChI-Schlüssel |

ZBBNMOKPRKSJIV-ACCUITESSA-N |

Isomerische SMILES |

C/C(=C\C1=CC=CC=C1)/C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl |

Kanonische SMILES |

CC(=CC1=CC=CC=C1)C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)